molecular formula C10H11BrFN B12959808 (R)-2-(3-Bromo-4-fluorophenyl)pyrrolidine

(R)-2-(3-Bromo-4-fluorophenyl)pyrrolidine

Cat. No.: B12959808
M. Wt: 244.10 g/mol
InChI Key: NXJKUAVUUUVOOC-SNVBAGLBSA-N
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Description

®-2-(3-Bromo-4-fluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 3-bromo-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Bromo-4-fluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluoroaniline and ®-pyrrolidine-2-carboxylic acid.

    Coupling Reaction: The 3-bromo-4-fluoroaniline is coupled with ®-pyrrolidine-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Cyclization: The resulting intermediate undergoes cyclization to form the pyrrolidine ring, yielding ®-2-(3-Bromo-4-fluorophenyl)pyrrolidine.

Industrial Production Methods

Industrial production methods for ®-2-(3-Bromo-4-fluorophenyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Bromo-4-fluorophenyl)pyrrolidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or electrophiles like iodine.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

®-2-(3-Bromo-4-fluorophenyl)pyrrolidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of chiral compounds with biological targets.

    Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of ®-2-(3-Bromo-4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-Bromo-4-chlorophenyl)pyrrolidine: Similar structure but with a chlorine atom instead of fluorine.

    ®-2-(3-Bromo-4-methylphenyl)pyrrolidine: Similar structure but with a methyl group instead of fluorine.

    ®-2-(3-Bromo-4-nitrophenyl)pyrrolidine: Similar structure but with a nitro group instead of fluorine.

Uniqueness

®-2-(3-Bromo-4-fluorophenyl)pyrrolidine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. The combination of these substituents provides distinct electronic and steric properties, making it a valuable compound in various research applications.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

(2R)-2-(3-bromo-4-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11BrFN/c11-8-6-7(3-4-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m1/s1

InChI Key

NXJKUAVUUUVOOC-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=C(C=C2)F)Br

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)F)Br

Origin of Product

United States

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